

# 4-Azahomoadamantan-5-one: Structural Architecture and Synthetic Utility[1][2][3]

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## Compound of Interest

Compound Name: 4-Azahomoadamantan-5-one

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## Executive Summary & Molecular Identity

**4-Azahomoadamantan-5-one** (also known as 4-azatricyclo[4.3.1.1

]undecan-5-one) represents a critical structural expansion of the adamantane cage.[1][2] Unlike the standard

adamantane, this

"homo" variant incorporates a lactam (cyclic amide) functionality within the cage, introducing both polarity and hydrogen-bond donor/acceptor motifs into a traditionally lipophilic scaffold.[1][2]

This molecule is primarily utilized as a rigid geometric spacer in drug design and as a precursor to 4-azahomoadamantane (the reduced amine), a pharmacophore explored for NMDA receptor antagonism and antiviral activity.[1][2]

## Core Chemical Identity

Property	Detail
IUPAC Name	4-azatricyclo[4.3.1.1 ]undecan-5-one
Common Name	4-Azahomoadamantan-5-one
CAS Number	22607-75-6
Molecular Formula	
Molecular Weight	165.23 g/mol
SMILES	O=C1N[C@H]2C[C@@H]3CC[C@H]1C3

## Molecular Structure & Strain Analysis[1][2]

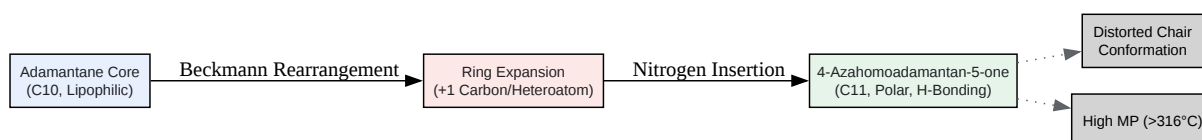
The transition from adamantanone to **4-azahomoadamantan-5-one** involves the insertion of a nitrogen atom into the adamantane framework, expanding one of the six-membered rings into a seven-membered lactam ring.[1][2]

## Structural Features[1][2][3][4][5][7][8][9][10][11][12][13]

- Ring Expansion (Homologation): The insertion converts the tricyclo[3.3.1.1]decane system into a tricyclo[4.3.1.1]undecane system.[1][2] This relieves some of the 1,3-diaxial strain inherent in the adamantane cage, although the amide bond introduces planarity constraints.
- Lactam Planarity: The amide group (-NH-CO-) requires a planar geometry (hybridization).[1][2] In small bicyclic systems, this can violate Bredt's rule; however, the homoadamantane cage is sufficiently flexible to accommodate the planar amide without extreme torsional strain, unlike smaller bicyclic lactams.
- Chirality: While the parent adamantane is achiral, the introduction of the heteroatom renders the bridgehead carbons chiral. However, the molecule typically exists as a racemate unless synthesized via asymmetric catalysis or resolved.

## Crystallographic Insights

X-ray diffraction studies (Symersky et al.) reveal that the lactam ring adopts a distorted chair conformation to satisfy the planarity of the amide bond (C-N bond length approx. [1][2] 1.33 Å). [1][2] The intermolecular packing is dominated by strong N-H[2]...O=C hydrogen bonds, leading to a high melting point (>300°C) and low solubility in non-polar solvents.[1][2]



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Figure 1: Structural evolution from the adamantane core to the expanded azahomoadamantane lactam.[2]

## Synthesis: The Beckmann Rearrangement Protocol

The definitive synthetic route is the Beckmann Rearrangement of adamantanone oxime.[1][2] This reaction is stereospecific, driven by the migration of the carbon anti-periplanar to the leaving hydroxyl group.

### Reaction Mechanism[2][3]

- Oxime Formation: Adamantanone reacts with hydroxylamine ( ) to form adamantanone oxime.[1][2]
- Activation: The oxime hydroxyl is activated (protonated or sulfonylated).[1][2]
- Migration: The alkyl group anti to the leaving group migrates to the nitrogen, expanding the ring.
- Hydrolysis: The resulting nitrilium ion is trapped by water to form the lactam.[1][2]

## Experimental Protocol (Optimized)

Note: This protocol synthesizes technical accuracy with safety standards.

Reagents:

- Adamantanone Oxime (Precursor)[1][2]
- Thionyl Chloride ( ) or Polyphosphoric Acid (PPA)[1][2]
- Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1][2]

Step-by-Step Methodology:

- Preparation: Dissolve 10 mmol of adamantanone oxime in 20 mL of anhydrous DCM at 0°C.
- Catalysis: Dropwise add thionyl chloride (1.2 eq) to the stirred solution. Maintain temperature <5°C to prevent fragmentation.[1][2]
- Rearrangement: Allow the mixture to warm to room temperature. Evolution of gas indicates reaction progress.[1][2] Stir for 2 hours.
- Quenching: Pour the reaction mixture carefully into ice-cold saturated solution to neutralize.
- Extraction: Extract with chloroform ( mL). The product has significant solubility in chloroform (approx.[1][2] 2.5%).[1][2][3][4]
- Purification: Dry the organic layer over , filter, and concentrate. Recrystallize from acetone/hexane to yield colorless crystals.

Yield: Typical yields range from 75-89%, with photochemical methods in acetic acid also reported as high-yielding alternatives.[1][2]



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Figure 2: Synthetic pathway via Beckmann Rearrangement.[1][2]

## Physicochemical & Spectral Properties[1][3][8][11][14][15][16]

### Physical Data Table

Property	Value	Notes
Melting Point	316 - 318 °C	Indicates strong intermolecular H-bonding network.[1][2]
Solubility	Chloroform (2.5%), DMSO	Poor solubility in water and hexane.[1][2]
LogP (Calc)	-1.83	Moderately lipophilic, suitable for CNS penetration.[1][2]
pKa	~15-17 (Amide)	Non-basic nitrogen; requires reduction to amine for basicity. [1][2]

### Spectral Characterization (Diagnostic)[1][3][8]

- IR Spectroscopy:
  - Amide I Band: Strong absorption at 1640–1660 cm<sup>-1</sup> (C=O stretch).[1][2]
  - NH Stretch: Broad band at 3200–3400 cm<sup>-1</sup>. [1][2]
- H NMR (CDCl<sub>3</sub>, 400 MHz):

- 5.8–6.5 ppm: Broad singlet (NH).[1][2]
- 3.3–3.5 ppm: Multiplet (Bridgehead CH adjacent to Nitrogen).[1][2]
- 2.6–2.8 ppm: Multiplet (Bridgehead CH adjacent to Carbonyl).[1][2]
- 1.5–2.1 ppm: Overlapping multiplets (Adamantane cage methylene protons).[1][2]
- C NMR:
  - Carbonyl: Distinct signal at ~175-180 ppm.[1][2]
  - Bridgeheads: Signals shifted downfield due to heteroatom proximity (~50-60 ppm).[1][2]

## Pharmaceutical Applications & Future Directions

### NMDA Receptor Antagonism

The reduced form, 4-azahomoadamantane, is a structural analog of Amantadine and Memantine.[1][2] The expansion of the ring alters the spatial arrangement of the amine, potentially modifying the binding affinity within the Pneumocystis carinii or NMDA receptor channels. The lactam serves as the stable precursor for this active amine.

### Antiviral Scaffolds

Adamantane derivatives have a history as M2 ion channel blockers (Influenza A).[1][2] The 4-azahomoadamantane scaffold offers a "next-generation" template where the nitrogen is incorporated into the cage, potentially altering the resistance profile compared to external amine derivatives like rimantadine.[1]

### Rigid Linkers in Peptidomimetics

The lactam unit (**4-azahomoadamantan-5-one**) mimics a twisted amide bond.[1][2] It is used in physical organic chemistry to study the electronic effects of non-planar amides and as a rigid spacer in fragment-based drug discovery (FBDD) to orient functional groups with high precision.[1][2]

## References

- Korsloot, J. G., & Keizer, V. G. (1969).<sup>[1][2]</sup> The Beckmann rearrangement of adamantanone oxime.<sup>[1][2]</sup> Tetrahedron Letters, 10(40), 3517-3520.<sup>[1][2]</sup>
- Symersky, J., et al. (1986).<sup>[1][2]</sup> Structure of 4-azatricyclo[4.3.1.1]undecan-5-one (homoazaadamantanone).<sup>[1][2][5]</sup> Acta Crystallographica Section C, 42(1), 76-78.<sup>[1][2]</sup>

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## Sources

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